molecular formula C2H3ClO<br>ClCH2CHO<br>C2H3ClO B151913 Chloroacetaldehyde CAS No. 107-20-0

Chloroacetaldehyde

Cat. No.: B151913
CAS No.: 107-20-0
M. Wt: 78.5 g/mol
InChI Key: QSKPIOLLBIHNAC-UHFFFAOYSA-N
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Description

Chloroacetaldehyde, also known as 2-chloroethanal, is an organic compound with the chemical formula ClCH₂CHO. It is a colorless liquid with a pungent odor and is highly reactive due to the presence of both aldehyde and chloromethyl groups. This compound is a significant intermediate in organic synthesis and is known for its electrophilic properties, making it a potentially dangerous alkylating agent .

Mechanism of Action

Target of Action

Chloroacetaldehyde is an organic compound that acts as a highly electrophilic reagent and a potentially dangerous alkylating agent . It primarily targets DNA, where it forms irreversible covalent bonds . This interaction with DNA is related to the possible mutagenic properties of this compound .

Mode of Action

The mode of action of this compound is primarily through its alkylating activity . It reacts with adenosine and cytidine in DNA to form cyclic products containing a fused imidazole group . This reaction leads to DNA adducts and point mutations as a result of misincorporation of nucleotides during DNA replication .

Biochemical Pathways

This compound is a metabolite in the degradation of 1,2-dichloroethane, which initially converts to chloroethanol . It is also a metabolite of the antineoplastic ifosfamide and is believed to be responsible for some of the toxicity observed with ifosfamide .

Result of Action

The primary result of this compound’s action is DNA damage, leading to cytotoxic effects . It causes DNA strand breaks and strong inhibition of DNA synthesis . It also influences the oxidative phosphorylation in mitochondria, leading to a decrease in ATP levels . This effect is observed only in high concentrations .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its reactivity and potential for causing harm increase in an acidic environment . Additionally, its toxicity can be influenced by the presence of other substances in the environment, as demonstrated by the interaction with Wuzhi Capsule .

Biochemical Analysis

Biochemical Properties

Chloroacetaldehyde interacts with various enzymes, proteins, and other biomolecules within cells . It is involved in metabolic changes induced in colon carcinoma cells . The nature of these interactions is complex and involves changes in oxygen consumption and extracellular acidification .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by inducing changes in mitochondrial potential and reactive oxygen species (ROS) levels . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces cell death by decreasing oxygen consumption and causing a loss in mitochondrial potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . It shows a transient increase in cellular ATP-level and ROS levels up to 6 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High-dose cyclophosphamide treatment often leads to severe nephrotoxicity and neurotoxicity, which are mainly caused by this compound . These side effects can be attenuated by certain treatments .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . It can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroacetaldehyde can be synthesized through several methods:

Industrial Production Methods: Industrial production often involves the chlorination of vinyl chloride in the presence of water. The reaction is typically carried out under controlled conditions to ensure the formation of this compound without significant by-products .

Chemical Reactions Analysis

Chloroacetaldehyde undergoes various types of chemical reactions due to its reactive aldehyde and chloromethyl groups:

Common Reagents and Conditions:

    Oxidizing Agents: Air/cobalt salts, hydrogen peroxide, nitric acid.

    Alkaline Medium: Sodium hydroxide or other bases for aldol condensation.

    Alcohols: Methanol, ethanol for acetal formation.

Major Products:

    Monochloroacetic Acid: From oxidation.

    2,4-Dichloroacetaldol: From aldol condensation.

    Acetals: From reaction with alcohols.

Comparison with Similar Compounds

Chloroacetaldehyde is similar to other halogenated aldehydes, such as:

Uniqueness: this compound’s combination of aldehyde and chloromethyl groups makes it highly reactive and versatile in organic synthesis. Its ability to form DNA adducts and inhibit oxidative phosphorylation distinguishes it from other similar compounds .

Properties

IUPAC Name

2-chloroacetaldehyde
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InChI

InChI=1S/C2H3ClO/c3-1-2-4/h2H,1H2
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InChI Key

QSKPIOLLBIHNAC-UHFFFAOYSA-N
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Canonical SMILES

C(C=O)Cl
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Molecular Formula

C2H3ClO, Array
Record name 2-CHLOROETHANAL
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DSSTOX Substance ID

DTXSID4020292
Record name 2-Chloroacetaldehyde
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Molecular Weight

78.50 g/mol
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Physical Description

2-chloroethanal appears as a clear colorless liquid with a pungent odor. Flash point about 190 °F. Corrosive to skin and mucous membranes. It is very toxic by inhalation., Colorless liquid with an acrid, penetrating odor; Note: Typically found as a 40% aqueous solution; [NIOSH], Liquid, CLEAR COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with an acrid, penetrating odor. Typically found as a 40% aqueous solution., Colorless liquid with an acrid, penetrating odor. [Note: Typically found as a 40% aqueous solution.]
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Boiling Point

185 °F at 760 mmHg (NTP, 1992), 85.5 °C, Platelets from water; bp: 85.5 °C with decomposition into water and chloraldehyde; mp 43-50 °C; soluble in water, alcohol, ether /Chloroacetaldehyde hemihydrate/, 85-100 °C (40% solution), 186 °F
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Flash Point

190 °F (NTP, 1992), 87 °C, 190 °F (87.7 °C) CLOSED CUP, 88 °C c.c., 190 °F (40% solution)
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Miscible in all proportions with water, Soluble in ether, Soluble in acetone and methanol, Solubility in water: miscible, Miscible
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Density

1.19 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.19 g/cu cm at 25 °C, Relative density (water = 1): 1.19 (40% solution), 1.19 (40% solution)
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Vapor Density

2.7 (40% aqueous solution) (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.7, 2.7
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Vapor Pressure

100 mmHg at 113 °F (40% aqueous solution) (NTP, 1992), 64.3 [mmHg], Vapor pressure, kPa at 20 °C: 13.3, 100 mmHg
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Mechanism of Action

2-Chloroacetaldehyde a metabolic breakdown product of vinyl-chloride, was reacted with pyrimidine nucleosides in methanol to study adduct formation. After trimethylsilylation, products were analyzed by combined gas chromatography and mass spectrometry (GC/MS). Reaction of 3-methyluridine with 2-chloroacetaldehyde indicated that it can react with both the 3-methyluracil and ribose moieties. Molecular ions suggest that 2-chloroacetaldehyde attaches a 1-hydroxy-2-chloroethyl group to the 3-methyluracil moiety. 2-Chloroacetaldehyde not only formed etheno derivatives and oxoethyl adducts, respectively, but also yielded other types of adducts with nucleic acids. 2-Chloroacetaldehyde reacted with free nucleosides or single stranded nucleic acids to yield cyclic etheno derivatives. Model nucleosides (cytosine or uracil) in which the most nucleophilic site (the N-3 position) was blocked by a methyl group were treated with 2-chloroacetaldehyde to investigate whether these adducts are formed in native DNA. GC/MS analyses suggested that 2-chloroacetaldehyde can add a 2-chlorovinyl group to 3-methylcytosine.
Record name CHLOROACETALDEHYDE
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Color/Form

Colorless liquid [Note: Typically found as a 40% aqueous solution]

CAS No.

107-20-0
Record name 2-CHLOROETHANAL
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Melting Point

3 °F (USCG, 1999), -16.3 °C, 16 °C (40% solution), 3 °F (40% solution), -3 °F (40% solution)
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Record name Chloroacetaldehyde
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Record name CHLOROACETALDEHYDE (2-CHLOROETHANAL)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Chloroacetaldehyde
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Chloroacetaldehyde
Reactant of Route 3
Chloroacetaldehyde
Reactant of Route 4
Chloroacetaldehyde
Reactant of Route 5
Chloroacetaldehyde
Reactant of Route 6
Chloroacetaldehyde

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